
5'-Tosyladenosine-2',3'-O-phenylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related organoboron compounds often involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction with 1-alkenyl halides or triflates demonstrates the type of methodology that might be applied to the synthesis of compounds like 5'-Tosyladenosine-2',3'-O-phenylboronate (Takagi et al., 2002). These reactions typically occur in the presence of a base such as KOPh and a palladium catalyst, illustrating the potential approach for synthesizing complex boronates.
Molecular Structure Analysis
The molecular structure of compounds similar to 5'-Tosyladenosine-2',3'-O-phenylboronate often involves intricate arrangements that can be characterized by techniques such as X-ray diffraction. Cyclopalladated complexes of related compounds provide insights into molecular structures characterized by unique coordination environments, demonstrating the complexity and the potential for diverse reactivity and applications (Kozlov et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of boronate esters encompasses a variety of transformations, including coupling reactions that form carbon-carbon bonds. For instance, the palladium-catalyzed "head-to-tail" cross-coupling reaction of 1-alkenylboranes with phenyl or 1-alkenyl iodides, leading to the formation of 2-phenyl-1-alkenes or 2-alkyl-1,3-alkadienes, showcases the type of chemical reactions 5'-Tosyladenosine-2',3'-O-phenylboronate might undergo (Miyaura & Suzuki, 1981).
Physical Properties Analysis
While specific details on the physical properties of 5'-Tosyladenosine-2',3'-O-phenylboronate are not readily available, analogous compounds' properties, such as solubility, melting points, and crystal structures, can be inferred through related studies. The synthesis and characterization of similar organoboron compounds provide a foundation for understanding the physical nature of these substances, including their stability and phase behavior under various conditions.
Chemical Properties Analysis
The chemical properties of 5'-Tosyladenosine-2',3'-O-phenylboronate, such as reactivity with different organic substrates, can be explored through its participation in catalytic cycles and its role as an intermediate in various organic reactions. The ability of related boronate esters to participate in cascade reactions and cycloadditions highlights the versatility and utility of these compounds in organic synthesis (Yao et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Activity
5'-Tosyladenosine-2',3'-O-phenylboronate and related compounds have been utilized in various synthesis and catalytic processes. These include the formation of new hybrid pincer complexes with notable catalytic activity in Suzuki cross-coupling reactions and luminescent properties at different temperatures (Kozlov et al., 2008). The boronic acid moiety has also been applied in the synthesis of derivatives through efficient organocatalysis, enhancing the yields of products like ene-carbocyclization products (Yang et al., 2012).
Biomedical Applications
Notably, the boronic acid component has found significant applications in the field of biomedicine. It is known for forming reversible complexes with polyols, like saccharides and nucleotides, leading to its use in self-regulated insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006). This property is particularly important in the context of diabetic treatment and monitoring.
Eigenschaften
IUPAC Name |
[4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BN5O6S/c1-14-7-9-16(10-8-14)36(30,31)32-11-17-19-20(35-24(34-19)15-5-3-2-4-6-15)23(33-17)29-13-28-18-21(25)26-12-27-22(18)29/h2-10,12-13,17,19-20,23H,11H2,1H3,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMSPUDWXWZADL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)COS(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BN5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)
![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)
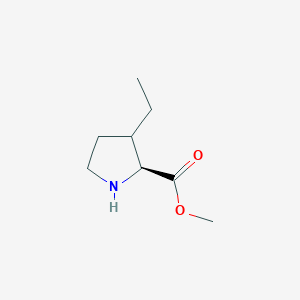

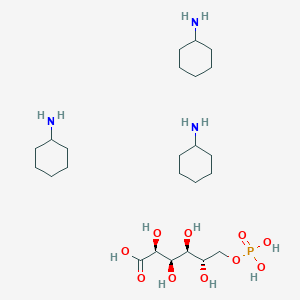


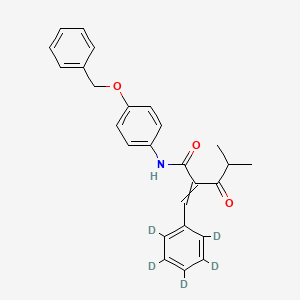
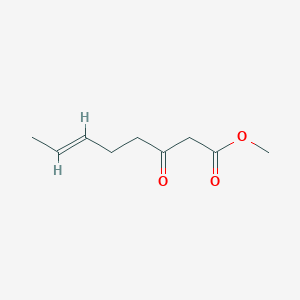
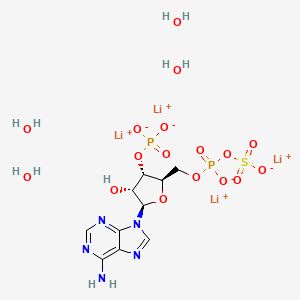
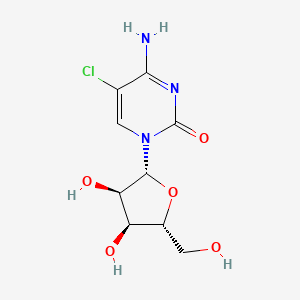
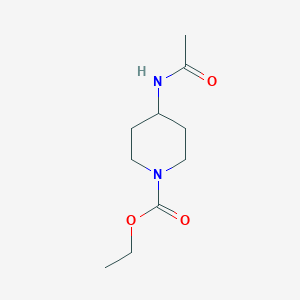
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)